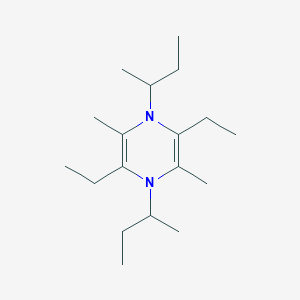
1,4-Di(butan-2-yl)-2,5-diethyl-3,6-dimethyl-1,4-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Di(butan-2-yl)-2,5-diethyl-3,6-dimethyl-1,4-dihydropyrazine is an organic compound that belongs to the class of dihydropyrazines. This compound is characterized by its unique structure, which includes two butan-2-yl groups, two ethyl groups, and two methyl groups attached to a dihydropyrazine ring. The presence of these substituents imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1,4-Di(butan-2-yl)-2,5-diethyl-3,6-dimethyl-1,4-dihydropyrazine can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes or ketones with hydrazine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1,4-Di(butan-2-yl)-2,5-diethyl-3,6-dimethyl-1,4-dihydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding pyrazine derivatives, while reduction may yield dihydropyrazine derivatives with altered substituents.
Scientific Research Applications
1,4-Di(butan-2-yl)-2,5-diethyl-3,6-dimethyl-1,4-dihydropyrazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its pharmacological properties and potential therapeutic applications. In industry, it may be used as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Di(butan-2-yl)-2,5-diethyl-3,6-dimethyl-1,4-dihydropyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
1,4-Di(butan-2-yl)-2,5-diethyl-3,6-dimethyl-1,4-dihydropyrazine can be compared with other similar compounds, such as 1,4-Di(butan-2-yl)-2,5-dimethyl-3,6-dimethoxy-1,4-dihydropyrazine and 1,4-Di(butan-2-yl)-2,5-diethyl-3,6-dimethylpyrazine. These compounds share structural similarities but differ in the nature and position of substituents. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
62136-49-6 |
|---|---|
Molecular Formula |
C18H34N2 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1,4-di(butan-2-yl)-2,5-diethyl-3,6-dimethylpyrazine |
InChI |
InChI=1S/C18H34N2/c1-9-13(5)19-15(7)18(12-4)20(14(6)10-2)16(8)17(19)11-3/h13-14H,9-12H2,1-8H3 |
InChI Key |
OEYSRJDGQYLMPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=C(N1C(C)CC)C)CC)C(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















